molecular formula C12H12FN3 B15300872 5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine

5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine

Cat. No.: B15300872
M. Wt: 217.24 g/mol
InChI Key: YJVQVQYMBOEUMI-UHFFFAOYSA-N
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Description

5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 3-fluorobenzoyl chloride, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide
  • Cyclopropyl-(3-fluorophenyl)methanamine

Uniqueness

5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C12H12FN3

Molecular Weight

217.24 g/mol

IUPAC Name

5-cyclopropyl-3-(3-fluorophenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C12H12FN3/c13-9-3-1-2-8(6-9)12-10(14)11(15-16-12)7-4-5-7/h1-3,6-7H,4-5,14H2,(H,15,16)

InChI Key

YJVQVQYMBOEUMI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2)C3=CC(=CC=C3)F)N

Origin of Product

United States

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